molecular formula C22H13FN4O2 B2699173 3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932329-00-5

3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2699173
CAS No.: 932329-00-5
M. Wt: 384.37
InChI Key: RJEMGSDMEBOXND-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that combines the structural features of pyrazole and quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions. One common method includes the [4 + 2] annulation of 2-amino-β-nitrostyrenes and β′-acetoxy allenoates, followed by a Zn/AcOH-mediated reduction–hydroamination–isomerization . This method is practical and scalable, providing moderate yields of the desired product.

Industrial Production Methods

the principles of green chemistry, such as solvent-free conditions, microwave-assisted synthesis, and the use of recyclable catalysts, are often employed to enhance the efficiency and sustainability of the synthetic process .

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as kinases. The compound acts as a kinase hinge binder, inhibiting the phosphorylation of target proteins like FLT3 and histone H3 . This inhibition disrupts critical signaling pathways involved in cell proliferation and survival, making it a promising candidate for cancer therapy.

Comparison with Similar Compounds

Properties

IUPAC Name

3-(4-fluorophenyl)-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13FN4O2/c23-15-10-8-14(9-11-15)21-19-13-24-20-7-2-1-6-18(20)22(19)26(25-21)16-4-3-5-17(12-16)27(28)29/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJEMGSDMEBOXND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=N2)C(=NN3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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